molecular formula C12H13N3O4S2 B099275 Sulfamoyldapsone CAS No. 17615-73-5

Sulfamoyldapsone

Cat. No. B099275
CAS RN: 17615-73-5
M. Wt: 327.4 g/mol
InChI Key: JDZPLYBLBIKFHJ-UHFFFAOYSA-N
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Description

Sulfamoyldapsone Description

Sulfamoyldapsone is a derivative of dapsone, which is a compound known for its therapeutic applications, particularly in the treatment of infections and inflammatory conditions. Dapsone itself is a sulfone with anti-inflammatory properties, as demonstrated in a study where it attenuated mucosal injury induced by a bacterial peptide in rat ileum . Sulfamoyldapsone, specifically, has been quantitatively determined in swine tissues using liquid chromatography, indicating its relevance in veterinary medicine or pharmacokinetic studies10.

Synthesis Analysis

The synthesis of sulfamoyldapsone is not directly detailed in the provided papers. However, sulfamates and related compounds can be synthesized from simple molecules like sulfamic acid, which can be transformed into various derivatives with biological activities . Sulfamic acid has also been used as a catalyst in the synthesis of β-amino carbonyl compounds, suggesting that similar methodologies could potentially be applied to the synthesis of sulfamoyldapsone .

Molecular Structure Analysis

The molecular structure of sulfamoyldapsone is not explicitly discussed in the provided papers. However, the structure of sulfamates, in general, has been studied, and the X-ray crystal structure of carbonic anhydrase II with three sulfamates has been reported, which could provide insights into the molecular interactions and design of new inhibitors . This structural information is crucial for understanding the activity of sulfamates and their derivatives, including sulfamoyldapsone.

Chemical Reactions Analysis

Sulfamoyldapsone's chemical reactions or interactions with biological targets are not directly reported. However, sulfonamides and sulfones, such as dapsone, are known to inhibit dihydropteroate synthase, an enzyme targeted in the treatment of Pneumocystis carinii pneumonia . Mutations in this enzyme confer resistance to sulfonamides and sulfones, which is a significant concern in the treatment of diseases like malaria . The interaction of sulfamates with biological systems, such as their inhibition of carbonic anhydrases, suggests that sulfamoyldapsone may also engage in similar biochemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyldapsone are not extensively covered in the provided papers. However, the liquid chromatographic method used for its determination in swine tissues suggests that it has adequate stability and solubility to be extracted, concentrated, and detected at a specific wavelength (292 nm)10. The overall recovery rate of sulfamoyldapsone in the study was high, indicating that the compound can be reliably quantified in biological matrices10.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Sulfamoyldapsone and its derivatives, notably dapsone, have been recognized for their potent antimicrobial and anti-inflammatory properties. Dapsone, a synthetic derivative of sulfones, has been extensively used in treating various skin diseases, including neutrophilic dermatoses, due to its unique dual functions: antimicrobial/antiprotozoal effects and anti-inflammatory features. It is particularly effective against skin diseases characterized by neutrophil-rich infiltrates, suggesting its action mechanism might be related to suppressing neutrophil superoxide production and elastase release in a calcium-dependent manner. Studies have also highlighted dapsone's applications beyond dermatology, revealing its antioxidant, antiexcitotoxic, and antiapoptotic effects in various ischemic damage models, traumatic damage, and neurodegenerative diseases such as Parkinson's and Alzheimer's (G. Wozel & C. Blasum, 2013; T. Suda et al., 2005; A. Diaz‐Ruiz et al., 2021).

Antimycobacterial and Antibiotic Applications

Unusual sulfonamide and sulfone antibiotics have been synthesized using bacterial processes, showcasing moderate antimycobacterial activities and potent antibiotic activities against multidrug-resistant bacteria. The discovery of these novel compounds emphasizes the significance of sulfamoyldapsone derivatives in developing new antibiotic strategies to combat resistant strains of bacteria (M. Baunach et al., 2015).

Antioxidant Applications

Sulfamoyldapsone derivatives have also shown promising antioxidant properties. Studies have demonstrated that symmetrically azo-sulfa compounds exhibit significant antioxidant activities, potentially enhancing their efficacy as therapeutic agents. The enhancement of lipophilicity in these derivatives may increase their bioavailability and efficacy as drugs, indicating a potential avenue for developing antioxidant therapies (M. A. MUHAMMAD-ALI et al., 2019).

Inhibitory Applications and Drug Resistance Mechanisms

Sulfamoyldapsone's applications in drug resistance have been studied extensively. For instance, the inhibition of dihydropteroate synthase by sulfonamide antibiotics and the emergence of resistance mutations have been documented. Structural, computational, and mutagenesis studies have provided insights into the catalytic and resistance mechanisms of this enzyme, which is a key target for these antibiotics. Understanding these mechanisms is crucial for developing drugs that can effectively combat resistant bacterial strains and for predicting and monitoring the failure of treatments like sulfadoxine-pyrimethamine and chlorproguanil-dapsone in Plasmodium falciparum malaria (M. Yun et al., 2012; J. Kublin et al., 2002).

properties

IUPAC Name

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZPLYBLBIKFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170089
Record name SDDS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamoyldapsone

CAS RN

17615-73-5
Record name 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17615-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDDS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDDS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamoyldapsone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
YS Endoh, R Yamaoka, N Sasaki - Journal of the Association of …, 1987 - academic.oup.com
… sulfamoyldapsone (2-sulfamoyl-4,4'-diaminodiphenyl sulfone) in swine muscle, liver, kidney, and fat. Sulfamoyldapsone … Sulfamoyldapsone was separated on an ODS column by using …
Number of citations: 7 academic.oup.com
K MORISHIGE, T AJI, Y WATAYA… - Kiseichugaku …, 1993 - pascal-francis.inist.fr
Therapeutic efficacy of sulfamoyldapsone (SDDS) against Leishmania donovani in mice … Therapeutic efficacy of sulfamoyldapsone (SDDS) against Leishmania donovani in mice …
Number of citations: 2 pascal-francis.inist.fr
H Nakazawa, M Fujita, M Horie - Analysis of Antibiotic/Drug Residues in …, 1992 - Springer
Recently, the average life span of Japanese male and female has been the highest in the world. Although several reasons are considered and pointed out, the improvement of their …
Number of citations: 4 link.springer.com
S Yanagi, J Satoh, T Mekata, T Sakai, H Kawakami… - Fish …, 2021 - jstage.jst.go.jp
Beko disease, caused by infection of the microsporidian Microsporidium seriolae, results in significant damage to farmed amberjack, Seriola spp., in Japan. Little is known about the …
Number of citations: 7 www.jstage.jst.go.jp
T SHIMAO - jstage.jst.go.jp
Present world health services seem to be classified into 3 patterns. The first one is seen in the advanced countries in where infectious diseases are seldom and people are suffering …
Number of citations: 3 www.jstage.jst.go.jp
CE Tsai, F Kondo - Journal of food protection, 1993 - Elsevier
A new continuous separation method was developed for the determination of nine different sulfonamides (sulfaguanidine, sulfamethazine, sulfapyridine, sulfadiazine, sulfathiazole, …
Number of citations: 3 www.sciencedirect.com
Y Hosoi, T Asai, R Koike, M Tsuyuki… - Rev sci tech Off Int …, 2014 - researchgate.net
The use of veterinary antimicrobial agents in animals can result in the emergence and selection of resistant bacteria in food-producing animals. This study elucidated the use of …
Number of citations: 27 www.researchgate.net
H Nakaza - Toxicological Research, 1992 - koreascience.kr
The residue of drug in foods of animal origin has increasingly become of interest to the entire livestock industry as growing consumer health concerns. The current overvie of feed …
Number of citations: 4 koreascience.kr
M Sharman, M Thomas - EFSA Supporting Publications, 2009 - Wiley Online Library
Two separate surveys have been conducted in order assist with an evaluation of veterinary medicinal product use in third countries. The first survey produced data on the volume (metric …
Number of citations: 2 efsa.onlinelibrary.wiley.com
FP Gluckstein - 1989 - books.google.com
Current Bibliographies in Medicine (CBM) is a continuation in part of the National Library of Medicine's Literature Search Series, which ceased in 1987 with No. 87-15. In 1989 it also …
Number of citations: 0 books.google.com

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